molecular formula C7H7N3 B6177352 pyrrolo[1,2-a]pyrazin-1-amine CAS No. 2052588-76-6

pyrrolo[1,2-a]pyrazin-1-amine

Cat. No.: B6177352
CAS No.: 2052588-76-6
M. Wt: 133.15 g/mol
InChI Key: QPMSUQLAGSJGRX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazin-1-amine can be achieved through various synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This reaction is carried out in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield this compound.

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazin-1-one, while reduction can produce various reduced derivatives .

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antitumor effects are linked to the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazin-1-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific fused ring structure and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSUQLAGSJGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2052588-76-6
Record name pyrrolo[1,2-a]pyrazin-1-amine
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